N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound that features a variety of functional groups, including an ethoxyphenyl group, a fluorophenyl group, a methylthiophenyl group, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of an appropriate diamine with a diacid or diacid derivative under dehydrating conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Attachment of the Methylthiophenyl Group: The methylthiophenyl group can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate organometallic reagents.
Formation of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via an etherification reaction, where an ethoxy group is attached to a phenol derivative.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and ethoxyphenyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the imidazolidinone core or the fluorophenyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions, including the presence of catalysts or solvents.
Major Products
Oxidation: Oxidized derivatives of the thiophene and ethoxyphenyl groups.
Reduction: Reduced derivatives of the imidazolidinone core and fluorophenyl group.
Substitution: Substituted derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-2-[1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide
- N-(4-ethoxyphenyl)-2-[1-(4-bromophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide
- N-(4-ethoxyphenyl)-2-[1-(4-methylphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide
Uniqueness
The uniqueness of N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C26H26FN3O4S |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H26FN3O4S/c1-3-34-21-10-6-19(7-11-21)28-24(31)16-22-25(32)30(20-8-4-18(27)5-9-20)26(33)29(22)14-12-23-17(2)13-15-35-23/h4-11,13,15,22H,3,12,14,16H2,1-2H3,(H,28,31) |
InChI Key |
DEWJTZASEHNASF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=C(C=CS3)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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